S-Methyl-cefmetazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17N7O4S4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)methylsulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-9(18-19-20-21)6-29-8-5-30-14-15(27-2,17-10(23)7-28-4-3-16)13(26)22(14)11(8)12(24)25/h14H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t14-,15+/m1/s1 |
InChI Key |
MZEUIQHMCCTUBE-CABCVRRESA-N |
Isomeric SMILES |
CN1C(=NN=N1)CSC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)CSC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of Cefmetazole (B193816) and Related S-Methyl Derivatives
The synthesis of cefmetazole, a second-generation cephamycin antibiotic, and its S-methyl derivatives can be achieved through various strategic approaches. These methodologies range from the complex total synthesis of the core bicyclic structure to more common semi-synthetic routes starting from readily available precursors.
The total synthesis of the cephamycin nucleus, the foundational structure of cefmetazole, represents a significant challenge in organic chemistry. The landmark total synthesis of Cephalosporin (B10832234) C by R.B. Woodward in 1965 laid the groundwork for constructing these complex β-lactam antibiotics. jetir.orgd-nb.infoias.ac.in This approach involves building the bicyclic cephem core from simple, acyclic starting materials.
A key step in such syntheses is the formation of the β-lactam ring. For instance, in Woodward's synthesis of Cephalosporin C, the β-lactam was formed by treating an amino ester with triisobutylaluminium. d-nb.info Subsequent steps involve the intricate construction of the dihydrothiazine ring and the introduction of various functional groups. The synthesis of the cephamycin nucleus specifically requires the additional stereoselective introduction of a 7α-methoxy group, a defining feature of this class of antibiotics. nih.gov
Semi-synthetic methods, starting from fermented natural products, are the predominant routes for the commercial production of cefmetazole. The most common precursors are 7-aminocephalosporanic acid (7-ACA) and 7β-amino-7α-methoxy-3-(1-methyl-1H-tetrazole-5-thiomethyl)-3-cephem-4-carboxylic acid, commonly known as 7-MAC. google.comwikipedia.orgnih.govgoogle.comresearchgate.net
Synthesis from 7-ACA: The conversion of 7-ACA to cefmetazole involves several key transformations:
Introduction of the 7α-methoxy group: This is a critical step to convert a cephalosporin into a cephamycin. One method involves a multi-step sequence starting with the protection of the 7-amino group, followed by methoxylation. nih.gov
Modification of the C-3 side chain: The acetoxymethyl group at the C-3 position of 7-ACA is displaced by 1-methyl-1H-tetrazole-5-thiol to introduce the characteristic side chain of cefmetazole. google.com
Acylation of the 7-amino group: The final step involves acylating the 7-amino group with a side chain derived from S-cyanomethyl-isothiourea or a similar reagent to complete the cefmetazole structure. google.com
Synthesis from 7-MAC: When 7-MAC is used as the starting material, the synthesis is more direct. It primarily involves the acylation of the 7-amino group. The process typically involves reacting 7-MAC with an activated form of the N-acetyl side chain, often prepared from chloroacetonitrile and mercaptoacetic acid, to yield cefmetazole. google.com
| Precursor | Key Transformation Steps | Intermediate(s) | Final Product |
|---|---|---|---|
| 7-ACA | 1. 7α-methoxylation 2. C-3 side chain displacement with 1-methyl-5-mercapto-1,2,3,4-tetrazole 3. 7β-amino group acylation | 7-MAC | Cefmetazole |
| 7-MAC | 1. 7β-amino group acylation with a cyanomethylthioacetyl moiety | N/A | Cefmetazole |
S-Methyl-cefmetazole, also identified as 7-methylthiocefmetazole, is a derivative where the thiol group of the 1-methyltetrazole-5-thiol (TMT) side chain is methylated. magtechjournal.com This compound is often identified as a process-related impurity in the synthesis of cefmetazole. magtechjournal.com
The formation of S-methyl derivatives of heterocyclic thiols can occur under various conditions. One potential pathway is through the S-methylation of the thiol "leaving group," 1-methyltetrazole-5-thiol (MTT), which is a key component of cefmetazole's structure. nih.gov Research has shown that heterocyclic thiols like MTT can be substrates for S-methylation catalyzed by enzymes such as thiopurine methyltransferase (TPMT) and microsomal thiol methyltransferase. nih.gov
In a purely chemical context, S-methylation of N-containing heterocyclic thiols can be achieved by reacting the thiol with methanol (B129727) under acidic conditions. clockss.org The proposed mechanism involves the nucleophilic attack of the mercapto group on the conjugated acid of methanol. clockss.org This reaction can also proceed using methyl ethers or methyl esters as the methylating agent in the presence of an acid like methanesulfonic acid. clockss.org Therefore, the presence of methanol or other methylating agents during the synthesis or purification of cefmetazole could potentially lead to the formation of this compound.
Another synthetic approach involves the use of S-methyl isothiourea, which can be prepared from thiourea and methyl sulfate, as a reagent in methylation reactions. orgsyn.org
Characterization Techniques for Synthetic Products in Research Contexts
The confirmation of structure and assessment of purity are critical steps in the synthesis of cefmetazole and its derivatives. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds. sciepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of cefmetazole and its derivatives. They provide information on the connectivity of atoms and the stereochemistry of the molecule. For instance, NMR can confirm the presence and location of the 7α-methoxy group and the various protons of the cephem nucleus and its side chains.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable for identifying cefmetazole and its related substances, including this compound, by providing accurate mass measurements of both the parent ion and its product ions. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For cefmetazole, key absorptions would include the β-lactam carbonyl stretching frequency (typically around 1770 cm⁻¹), amide carbonyl stretching, and C-N and C-S bond vibrations.
UV-Visible Spectrophotometry: This technique is often used for quantitative analysis but can also aid in structural confirmation. Cefmetazole exhibits a characteristic UV absorption maximum that can be used for its determination. For example, a spectrophotometric method for cefazolin (B47455), a related cephalosporin, utilized a wavelength of 270 nm for analysis. sciepub.com
Chromatographic techniques are essential for separating the desired product from unreacted starting materials, by-products, and other impurities, thereby assessing the purity of the synthetic batch. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode (RP-HPLC), is the most widely used method for the purity assessment of cefmetazole. researchgate.netnih.gov
Methodology: A typical RP-HPLC method involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate buffer) and an organic modifier like acetonitrile (B52724) or methanol. magtechjournal.comnih.gov Detection is commonly performed using a UV detector at a specific wavelength (e.g., 254 nm). nih.gov
Application: HPLC can effectively separate cefmetazole from its precursors (like 7-ACA) and degradation or process-related impurities, including potential isomers and this compound. magtechjournal.comresearchgate.net The purity is determined by calculating the peak area of the main compound relative to the total peak area of all components in the chromatogram.
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples containing multiple impurities, 2D-LC coupled with mass spectrometry (2D-LC-QTOF MS) offers enhanced separation and identification capabilities. This advanced technique has been successfully used to identify unknown impurities in thermally degraded cefmetazole sodium, including isomers and 7-methylthiocefmetazole (this compound). magtechjournal.com
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Atom connectivity, stereochemistry, confirmation of functional groups |
| Mass Spectrometry (MS) | Structural Confirmation & Identification | Molecular weight, fragmentation patterns, impurity identification |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of β-lactam ring, amide groups, etc. |
| HPLC / 2D-LC | Purity Assessment & Separation | Quantification of product purity, separation from impurities |
Investigation of Byproduct Formation and Impurity Profiling of this compound
The control and profiling of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). In the context of the semi-synthetic antibiotic cefmetazole, a number of process-related impurities and degradation products have been identified through rigorous analytical investigations. Among these is this compound, a compound recognized as a significant process-related impurity.
Identification of this compound as a Process-Related Impurity
This compound has been identified as a known impurity associated with the manufacturing process of cefmetazole. It is available as a chemical reference standard from various pharmaceutical impurity suppliers, which underscores its relevance in the quality control of the parent drug. The molecular and chemical details of this compound are well-documented.
A study focused on the analysis of thermally degraded cefmetazole sodium also identified a closely related methylated impurity, 7-methylthiocefmetazole, as an impurity stemming from the production process nih.gov. This finding suggests that methylation at a sulfur atom within the cefmetazole structure is a potential pathway for byproduct formation during synthesis or degradation.
The structural details of this compound are provided in the table below.
| Characteristic | Data |
| Compound Name | This compound |
| CAS Number | 68576-47-6 |
| Molecular Formula | C15H17N7O4S4 |
| Molecular Weight | 487.6 g/mol |
This data is compiled from chemical supplier information for this compound, listed as a cefmetazole impurity.
Research Findings on Impurity Formation
While detailed mechanistic studies on the specific formation of this compound as a synthetic byproduct are not extensively published in peer-reviewed literature, its presence as a process-related impurity points to potential side reactions during the synthesis of cefmetazole. The synthesis of cephalosporins often involves multiple steps and a variety of reagents, some of which could act as methylating agents or contain residual methylated species.
For instance, patents describing the synthesis of cefmetazole sodium mention the use of reagents such as sodium methylate. While the intended role of such reagents is specific to the desired reaction, their presence could potentially lead to unintended methylation of reactive functional groups, such as the thiol moieties in the cefmetazole structure, resulting in the formation of this compound.
Forced degradation studies are a common approach to identify potential degradation products and impurities that may form under various stress conditions (e.g., heat, light, acid, base, oxidation) allmpus.comchemicalbook.comnih.gov. The identification of 7-methylthiocefmetazole in a study of thermally degraded cefmetazole sodium suggests that methylation can be a degradation pathway nih.gov. This provides a plausible, albeit indirect, indication of how this compound might be formed.
Analytical Profiling of Cefmetazole Impurities
The impurity profile of cefmetazole and its sodium salt has been the subject of several analytical studies. These investigations employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to separate and identify various impurities. In one such study, a number of related substances in cefmetazole sodium were detected and characterized google.com. Another study focused on the analysis of polymerized impurities in cefmetazole sodium, highlighting the complexity of the impurity profile for this antibiotic google.com.
The table below summarizes some of the known impurities of cefmetazole, including this compound, that have been identified and are available as reference standards.
| Impurity Name | CAS Number | Molecular Formula | Note |
| This compound | 68576-47-6 | C15H17N7O4S4 | Process-related impurity |
| Cefmetazole Lactone | 70993-70-3 | C13H13N3O5S2 | Degradation product |
| Cefmetazole Ditetrazolyl Impurity | 74228-11-8 | C15H17N10NaO5S3 | Process-related impurity |
| Cefmetazole (6R, 7R)-Isomer | N/A | C15H17N7O5S3 | Stereoisomeric impurity |
This table is a compilation of information from various chemical and pharmaceutical reference standard suppliers.
The systematic identification and characterization of such impurities are essential for establishing appropriate quality control measures and ensuring the purity of the final drug product. The availability of reference standards for impurities like this compound is crucial for the validation of analytical methods used for their detection and quantification in routine quality control testing.
Molecular Mechanisms of Action and Target Interactions
Inhibition of Bacterial Cell Wall Biosynthesis by Related Cephamycins
The primary bactericidal action of cephamycins, including cefmetazole (B193816), stems from the inhibition of bacterial cell wall synthesis. wikipedia.orgbenchchem.comnih.govveterinaria.unsa.ba This crucial structure, composed of peptidoglycan, provides mechanical rigidity and protects the bacterium from osmotic lysis. veterinaria.unsa.bayoutube.com Cephamycins disrupt the final steps of peptidoglycan assembly, leading to a compromised cell wall and subsequent cell death. veterinaria.unsa.bafrontiersin.orgasm.org
The molecular targets of all β-lactam antibiotics, including cephamycins, are the penicillin-binding proteins (PBPs). wikipedia.orgoup.comresearchgate.net These are bacterial enzymes, specifically transpeptidases and carboxypeptidases, anchored in the cytoplasmic membrane that are essential for the cross-linking of peptidoglycan strands. youtube.comoup.comatsu.edu
β-Lactam antibiotics are structural analogs of D-alanyl-D-alanine, the terminal amino acid sequence of the peptide side chains of nascent peptidoglycan. wikipedia.orgatsu.edu This mimicry allows them to fit into the active site of PBPs. The active site serine residue of the PBP attacks the carbonyl group of the β-lactam ring, forming a stable, covalent acyl-enzyme complex. wikipedia.orgoup.comnih.gov This acylation is practically irreversible and inactivates the enzyme, preventing it from performing its function in cell wall synthesis. wikipedia.orgoup.commdpi.com
Bacteria possess multiple PBP isoforms, which can be broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes. csic.esnih.gov Different β-lactam antibiotics exhibit varying affinities for these PBP isoforms, which influences their antibacterial spectrum and efficacy. nih.gov
Cephamycins like cefmetazole and cefoxitin (B1668866) demonstrate a broad range of interactions. In Escherichia coli, cefmetazole has been shown to have a high affinity for the essential HMW PBPs 1A, 1B, and 3, which are critical for cell elongation and division. nih.govdrugbank.com It also binds effectively to LMW PBPs 4, 5, and 6, which are primarily involved in peptidoglycan maturation and remodeling. csic.esnih.gov In contrast, another cephamycin, cefotetan (B131739), shows the greatest affinity for PBP-3 in most Gram-negative bacteria and no affinity for PBP-2. nih.gov In Staphylococcus aureus, the cephamycin cefoxitin is noted for its high affinity for PBP4. mdpi.comnih.gov This differential binding is a key determinant of the specific morphological changes and bactericidal outcomes induced by the antibiotic.
Table 1: Penicillin-Binding Protein (PBP) Targets of Cefmetazole in Escherichia coli
| PBP Target | Class | Function | Binding Affinity |
|---|---|---|---|
| PBP1A | High-Molecular-Weight | Transpeptidase/Transglycosylase (Cell Elongation) | High nih.govdrugbank.com |
| PBP1B | High-Molecular-Weight | Transpeptidase/Transglycosylase (Cell Elongation) | High nih.govdrugbank.com |
| PBP2 | High-Molecular-Weight | Transpeptidase (Cell Shape) | Low nih.gov |
| PBP3 (FtsI) | High-Molecular-Weight | Transpeptidase (Septum Formation) | High nih.govdrugbank.com |
| PBP4 (DacB) | Low-Molecular-Weight | DD-Endopeptidase/DD-Carboxypeptidase | High csic.esnih.gov |
| PBP5 (DacA) | Low-Molecular-Weight | DD-Carboxypeptidase | High nih.govdrugbank.com |
| PBP6 (DacC) | Low-Molecular-Weight | DD-Carboxypeptidase | High nih.govdrugbank.com |
The interaction between a β-lactam antibiotic and a PBP is a two-step process. oup.com First, a non-covalent complex (EI) is formed. This is followed by the acylation of the active site serine, forming a stable covalent complex (EI*). The efficiency of this process is described by the second-order rate constant, k₂/Kd, where k₂ is the acylation rate and Kd is the dissociation constant of the initial non-covalent complex. oup.com The stability of the covalent complex is determined by the deacylation rate, k₃, which is typically very slow. oup.com
The inhibitory potency is often expressed as the IC₅₀, the concentration of the antibiotic required to inhibit 50% of the PBP molecules. oup.com For cephamycins, these values vary depending on the specific PBP isoform and the bacterial species. For instance, studies on methicillin-resistant staphylococci (MRS) have determined the 50% binding levels of cefmetazole for the resistant PBP2' protein. asm.org In E. coli, the DD-peptidase activities of AmpH, a low-molecular-mass PBP, were shown to be inhibited by 40 µM cefmetazole. csic.es
Inhibition of PBP-mediated peptidoglycan cross-linking leads to a cascade of destructive events. The structural integrity of the cell wall is weakened, rendering the bacterium unable to withstand its internal turgor pressure. frontiersin.orgmdpi.com This often results in morphological changes, such as the formation of filaments when PBP3 is inhibited or spherical cells when PBP2 is targeted, ultimately leading to cell lysis and death. nih.gov
Furthermore, the disruption of cell wall synthesis can trigger a futile cycle of synthesis and degradation, depleting the cell's metabolic resources. researchgate.net The damage to the cell wall also leads to the release of bacterial components, such as cell wall fragments (muropeptides) and, in some cases, exotoxins, into the surrounding environment. frontiersin.orgasm.org The accumulation of muropeptides in the periplasm can, in some Gram-negative bacteria, induce the expression of β-lactamase enzymes, a key resistance mechanism. frontiersin.orgasm.org
Interaction with Penicillin-Binding Proteins (PBPs)
Exploration of Alternative Molecular Targets
While PBPs are the canonical targets for β-lactam antibiotics, emerging research suggests that these compounds may have other cellular effects.
Recent studies have identified the caseinolytic protease P (ClpP) as a potential non-canonical target for some antibacterial agents. frontiersin.orgbenthamscience.com ClpP is a highly conserved serine protease that plays a critical role in bacterial protein homeostasis and virulence by degrading misfolded or aggregated proteins. frontiersin.orgbenthamscience.com
Certain compounds, including β-lactones and phenyl esters, are known to inhibit ClpP by covalently modifying the active site serine. frontiersin.orgacs.org Intriguingly, cefmetazole has been listed among drugs that can inhibit ClpP activation. benthamscience.com This suggests a potential secondary mechanism of action, distinct from cell wall inhibition. However, the exact mechanism and therapeutic relevance of ClpP inhibition by a cephamycin like cefmetazole require further investigation, as high toxicity has been a concern with other ClpP inhibitors. benthamscience.com
Other Enzymatic or Protein Targets in Bacterial Systems
S-Methyl-cefmetazole is a structural analog of the second-generation cephalosporin (B10832234), cefmetazole. It is distinguished by a methylsulfanyl (-SCH3) group at position 7 of the cephem nucleus, in place of the methoxy (B1213986) (-OCH3) group found in cefmetazole. This structural alteration has the potential to modify the compound's stability, reactivity, and biological activity, including its interactions with bacterial enzymes. While direct studies on this compound's interactions with non-PBP targets are limited, research on its parent compound, cefmetazole, provides significant insights into potential secondary mechanisms of action.
One of the most significant non-PBP interactions identified for the parent compound, cefmetazole, is with β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics. researchgate.netnih.govnih.gov These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
Interaction with Metallo-β-Lactamases
A notable interaction has been documented between hydrolyzed cefmetazole and the L1 metallo-β-lactamase (MBL) from the gram-negative pathogen Stenotrophomonas maltophilia. researchgate.netnih.govnih.gov MBLs are a class of zinc-dependent β-lactamases that can hydrolyze a broad spectrum of β-lactam antibiotics. researchgate.netresearchgate.net A 2023 study provided detailed kinetic and structural data on the interaction between L1 MBL and various cephems, including cefmetazole. nih.gov
The kinetic parameters for the hydrolysis of cefmetazole by L1 MBL have been determined, providing a quantitative measure of this interaction. nih.gov
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (s-1μM-1) |
|---|---|---|---|
| Cefmetazole | 150 ± 20 | 230 ± 10 | 1.5 ± 0.2 |
This table presents the steady-state kinetic parameters for the hydrolysis of cefmetazole by the L1 metallo-β-lactamase from S. maltophilia. Data from Hinchliffe et al., 2023. nih.gov
The methylsulfanyl group in this compound, replacing the methoxy group of cefmetazole, could theoretically alter its stability against such β-lactamases. vulcanchem.com However, without direct experimental data for this compound, this remains a theoretical consideration.
Potential Interactions with Other Bacterial Systems
Research has also suggested indirect interactions of cefmetazole with other bacterial systems, which may be relevant for this compound. For instance, the flavonoid baicalein (B1667712) has been shown to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to several β-lactam antibiotics, including cefmetazole. nih.gov Baicalein is known to be an efflux pump inhibitor. nih.gov Efflux pumps are transport proteins that expel antibiotics from the bacterial cell, contributing to resistance. nih.gov The potentiation of cefmetazole's activity by an efflux pump inhibitor suggests that its efficacy might be limited by efflux mechanisms in certain bacteria. This raises the possibility that this compound could also be a substrate for bacterial efflux pumps, although direct evidence is currently lacking.
Furthermore, the breakdown of cefmetazole in the body is known to release N-methylthiotetrazole (NMTT), which can inhibit the human enzyme vitamin K epoxide reductase. wikipedia.org While this interaction is not within a bacterial system, it highlights the potential for metabolites of such complex antibiotics to interact with various enzymes.
Structure Activity Relationships Sar and Rational Design of Derivatives
Elucidation of Key Structural Features Contributing to Biological Activity
The antibacterial efficacy and stability of S-Methyl-cefmetazole are not determined by a single molecular feature but rather by the synergistic interplay of its various substituents. The cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring, forms the essential core for its antibiotic properties. vulcanchem.com However, the specific modifications at the C3 and C7 positions are crucial in defining its spectrum of activity and resistance to bacterial enzymes.
The substitutions at the C7 position of the cephem nucleus have a profound impact on the biological activity of cephalosporins. nih.gov In the case of cephamycins like cefmetazole (B193816), the presence of a 7α-methoxy group is a defining feature. benchchem.comnih.gov This methoxy (B1213986) group provides significant resistance to β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics. nih.govmdpi.com This enhanced stability against enzymatic degradation is a key contributor to the effectiveness of cephamycins against a broader range of bacteria, including those that have acquired resistance to other cephalosporins. nih.gov
The C7β-acylamino side chain also plays a critical role in the antibacterial spectrum and potency. In cefmetazole, this side chain is a {[(cyanomethyl)sulfanyl]acetyl}amino group. ebi.ac.uknih.gov The nature of this acylamino side chain influences the affinity of the antibiotic for penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics. oncohemakey.com Variations in this side chain can modulate the antibacterial spectrum and efficacy. nih.gov
The following table summarizes the key C7-substituents of cefmetazole and their primary contributions to its activity:
| C7-Substituent | Chemical Group | Primary Contribution to Biological Activity |
| 7α-substituent | Methoxy group (-OCH₃) | Provides steric hindrance, leading to increased stability against β-lactamase hydrolysis. nih.govmdpi.com |
| 7β-substituent | {[(cyanomethyl)sulfanyl]acetyl}amino | Influences binding affinity to penicillin-binding proteins (PBPs) and contributes to the overall antibacterial spectrum. oncohemakey.comnih.gov |
The nature of the C3 side chain can impact the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for various PBPs. uobasrah.edu.iq While the NMTT moiety is important for the antibacterial activity of cefmetazole, it has also been associated with certain biological effects. researchgate.net The specific structure of the C3 side chain is a key area of modification in the design of new cephalosporin (B10832234) analogues to optimize their therapeutic profiles. nih.gov
This compound is structurally distinguished from cefmetazole by the presence of a methylsulfanyl group (-SCH₃) instead of a methoxy group (-OCH₃) at the 7α-position of the cephem nucleus. vulcanchem.com This seemingly minor substitution of an oxygen atom with a sulfur atom can lead to significant changes in the molecule's physicochemical properties, including its electronic distribution, stability, and reactivity. vulcanchem.com
Comparative Structure-Activity Studies with Other Cephamycins and β-Lactams
The structure-activity relationships of this compound can be better understood when compared with other cephamycins and the broader class of β-lactam antibiotics. Cephamycins, in general, are characterized by their 7α-methoxy group, which confers enhanced resistance to β-lactamases compared to many cephalosporins. mdpi.comnih.gov
The following table provides a comparative overview of key structural features and their general impact on the activity of different β-lactam classes:
| β-Lactam Class | Core Nucleus | Key Structural Features Influencing Activity | General Activity Trend |
| Penicillins | Penam | Acylamino side chain at C6. researchgate.net | Generally more active against Gram-positive bacteria. researchgate.net |
| Cephalosporins | Cephem | Side chains at C7 and C3. oncohemakey.com | Broad-spectrum activity, with variations depending on the generation and specific side chains. biomolther.org |
| Cephamycins | Cephem | 7α-methoxy group, side chains at C7 and C3. nih.gov | Enhanced stability against β-lactamases, effective against many anaerobic and Gram-negative bacteria. mdpi.com |
| Carbapenems | Carbapenem | Lack of a sulfur atom in the five-membered ring, specific stereochemistry at C6. biomolther.org | Very broad-spectrum of activity, often used as last-resort antibiotics. biomolther.org |
Design Principles for Novel this compound Analogues
The design of novel analogues of this compound is guided by the established principles of structure-activity relationships within the β-lactam class of antibiotics. The primary goal is to create molecules with enhanced antibacterial potency, a broader spectrum of activity, and improved stability against evolving resistance mechanisms.
Modulating the affinity of this compound analogues for their primary targets, the penicillin-binding proteins (PBPs), is a key strategy for enhancing their antibacterial efficacy. This can be achieved through several approaches:
Modification of the C7-Acylamino Side Chain: The structure of the C7-acylamino side chain is a major determinant of PBP binding affinity. nih.gov Introducing novel and diverse side chains can lead to improved interactions with the active site of PBPs from different bacterial species. This can involve altering the length, branching, and electronic properties of the side chain to optimize binding.
Introduction of Novel C3-Substituents: The C3 side chain also influences PBP affinity, albeit to a lesser extent than the C7 side chain. nih.gov Designing analogues with different heterocyclic or other functional groups at the C3 position can fine-tune the molecule's interaction with the target enzymes and also impact its pharmacokinetic properties. nih.gov
Stereochemical Modifications: The stereochemistry of the cephem nucleus and its substituents is critical for biological activity. Altering the stereochemistry at specific centers can lead to analogues with different PBP binding profiles.
Computational Modeling and Docking Studies: The use of computational tools, such as molecular docking, can aid in the rational design of new analogues. mdpi.com By simulating the interaction of potential analogues with the three-dimensional structures of various PBPs, researchers can predict which modifications are most likely to enhance binding affinity and guide synthetic efforts.
The development of novel this compound analogues requires a multidisciplinary approach that combines synthetic chemistry, microbiology, and computational modeling to create new antibacterial agents with improved therapeutic potential. researchgate.net
Approaches for Enhancing Enzymatic Stability
The clinical efficacy of β-lactam antibiotics, including cephalosporins like this compound, is persistently threatened by the evolution and spread of bacterial resistance mechanisms. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. Consequently, a primary focus in the rational design of new cephalosporin derivatives is the enhancement of their stability against enzymatic degradation. This involves strategic chemical modifications to the core cephalosporin structure to protect the β-lactam ring from enzymatic attack.
Cefmetazole itself, a cephamycin antibiotic, possesses inherent stability against a range of β-lactamases. ewadirect.comnih.gov This stability is largely attributed to the presence of a 7α-methoxy group on the cephem nucleus, a defining feature of cephamycins. benchchem.comoncohemakey.com This group provides steric hindrance, physically obstructing the approach of β-lactamase enzymes to the β-lactam ring. ewadirect.com Despite this intrinsic advantage, the relentless emergence of new and more efficient β-lactamases, such as extended-spectrum β-lactamases (ESBLs), necessitates the exploration of further strategies to bolster enzymatic stability. ebi.ac.ukmdpi.com
Rational design approaches for enhancing the enzymatic stability of cephalosporins, including derivatives of this compound, are centered on modifying key positions of the cephem nucleus, primarily the C-7 and C-3 side chains. nih.govnih.gov
Key Modification Strategies:
Modification of the C-7 Acyl Side Chain: The nature of the acylamino side chain at the C-7 position significantly influences β-lactamase stability. Introducing bulky or sterically hindering groups can prevent the antibiotic from fitting into the active site of the β-lactamase enzyme. ewadirect.com For instance, the introduction of an α-methoxyimino group in the side chain of third-generation cephalosporins was a critical innovation that conferred enhanced resistance to many β-lactamases. ewadirect.com
Introduction of Novel Heterocyclic Moieties: Incorporating different heterocyclic rings, such as aminoimidazoles, at the C-7 position has been explored to create derivatives with a favorable balance of antibacterial activity and β-lactamase stability. nih.govmdpi.com The basicity (pKa) of these heterocyclic residues can be a determining factor; more basic residues have been linked to improved β-lactamase stability. nih.gov
Alterations at the 7α-Position: The stability of cephamycins like cefmetazole is a direct result of the 7α-methoxy group. oncohemakey.com The conceptual analog, this compound, features a methylsulfanyl (SCH₃) group at this position instead of a methoxy (OCH₃) group. vulcanchem.com This substitution is significant as it alters the steric and electronic properties at this crucial position. The methylsulfanyl group is sterically larger than the methoxy group, which could theoretically offer enhanced protection against β-lactamase hydrolysis. However, this structural change would also need to be evaluated for its effect on antibacterial potency, as modifications at this site can impact the drug's affinity for its target PBPs. oncohemakey.comvulcanchem.com
Research comparing cefmetazole with less stable cephalosporins, such as cefazolin (B47455), has quantitatively demonstrated its superior resistance to β-lactamase-mediated degradation. In studies involving β-lactamase-producing strains of Staphylococcus aureus, cefmetazole concentrations remained significantly higher than cefazolin concentrations, highlighting its enhanced stability. ebi.ac.uknih.govasm.org
The development of derivatives with enhanced enzymatic stability is a continuous process of balancing structural modifications. The goal is to maximize resistance to β-lactamases while retaining or improving the affinity for bacterial PBPs, ensuring potent antibacterial activity. nih.gov
Table 1: Comparative Stability of Cefmetazole vs. Cefazolin against β-lactamase-producing S. aureus
| Feature | Cefmetazole | Cefazolin | Reference |
| Drug Class | Cephamycin (Second-gen Cephalosporin) | First-generation Cephalosporin | oncohemakey.commdpi.com |
| Key Structural Feature | 7α-methoxy group | No 7α-substituent | oncohemakey.com |
| Inoculum Effect | Not susceptible to inoculum effect | Susceptible to inoculum effect | nih.govasm.org |
| Degradation by S. aureus | Lower degradation | Greater degradation | nih.gov |
| Concentration in Infected Tissue Cages (Day 8) | 9.4 +/- 1.4 µg/ml | 4.8 +/- 0.9 µg/ml | nih.gov |
Table 2: Rational Design Strategies for Enhancing Enzymatic Stability
| Strategy | Target Position | Rationale | Potential Outcome | Reference |
| Introduce Bulky Side Chains | C-7 Acyl Side Chain | Increase steric hindrance to block β-lactamase active site. | Improved resistance to hydrolysis. | ewadirect.comoncohemakey.com |
| Modify Heterocyclic Groups | C-7 Acyl Side Chain | Alter electronic properties and basicity (pKa) to disfavor enzyme binding. | Enhanced stability, particularly with more basic residues. | nih.gov |
| Alter Leaving Group | C-3 Side Chain | Modify the leaving group to influence the molecule's reactivity and interaction with enzymes. | Altered stability and pharmacokinetic profile. | oncohemakey.commdpi.com |
| Modify 7α-Substituent | C-7 | Increase steric bulk and alter electronics compared to the methoxy group. | Potentially enhanced stability (e.g., this compound vs. Cefmetazole). | oncohemakey.comvulcanchem.com |
Preclinical in Vitro Antimicrobial Spectrum and Activity
Evaluation of Antimicrobial Activity Against Standard and Resistant Bacterial Strains
The antimicrobial profile of cefmetazole (B193816), the parent compound of S-Methyl-cefmetazole, has been thoroughly evaluated against a multitude of bacterial isolates. As a cephamycin, it is structurally similar to second-generation cephalosporins but possesses unique stability and activity characteristics. ncats.ioncats.io
Cefmetazole demonstrates potent activity against various Gram-positive cocci. It is notably more active against Staphylococcus aureus (methicillin-susceptible strains) and various streptococcal species, including pneumococci and pyogenic streptococci, than its counterpart cefoxitin (B1668866). nih.gov The minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for S. aureus have been reported, though values can range significantly, including against methicillin-resistant S. aureus (MRSA). vulcanchem.com For instance, against 71 strains of MRSA, cefmetazole showed an inhibitory concentration range of 1.56 to 50 µg/ml. nih.gov The binding affinity of cefmetazole to penicillin-binding protein 2' (PBP2'), which is specific to MRSA, was found to be higher than that of methicillin (B1676495), cloxacillin, and other cephalosporins like cefazolin (B47455) and cefotaxime (B1668864). nih.gov
Table 1: In Vitro Activity of Cefmetazole against Gram-Positive Bacteria Data represents activity of the parent compound, cefmetazole.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
|---|---|---|---|---|
| Staphylococcus aureus (Methicillin-Susceptible) | 2.0 - 256 | vulcanchem.com | ||
| Staphylococcus aureus (Methicillin-Resistant) | 1.56 - 50 | nih.gov | ||
| Streptococcus pneumoniae | 0.25 - 2 | caymanchem.com | ||
| Streptococcus pyogenes | 0.25 - 2 | caymanchem.com |
Cefmetazole exhibits a broad spectrum of activity against many clinically relevant Gram-negative bacteria. google.com It is generally two- to eight-fold more active than cefoxitin against common isolates like Escherichia coli, Klebsiella species, and Proteus mirabilis. nih.gov Its spectrum also includes activity against Haemophilus influenzae, Neisseria species, indole-positive Proteus, and Citrobacter diversus. nih.govnih.gov Cefmetazole's stability in the presence of various β-lactamases contributes significantly to its effectiveness against these organisms. nih.govgoogle.com The MIC50 values for E. coli, P. mirabilis, H. influenzae, and N. gonorrhoeae are reported to be between 0.25 and 2 µg/ml. caymanchem.com
Table 2: In Vitro Activity of Cefmetazole against Gram-Negative Bacteria Data represents activity of the parent compound, cefmetazole.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
|---|---|---|---|---|
| Escherichia coli | 0.25 - 2 | 2.0 | vulcanchem.comcaymanchem.com | |
| Klebsiella spp. | <0.78 - 25.0 | ncats.io | ||
| Proteus mirabilis | 0.25 - 2 | caymanchem.com | ||
| Proteus vulgaris | <0.78 - 25.0 | ncats.io | ||
| Haemophilus influenzae | 0.25 - 2 | caymanchem.com | ||
| Neisseria gonorrhoeae | 0.25 - 2 | caymanchem.com |
A key feature of cefmetazole is its significant activity against anaerobic bacteria, including the often-resistant Bacteroides fragilis group. nih.govdrugfuture.com Studies comparing it to other agents show that cefmetazole has good activity against B. fragilis and other Bacteroides species. nih.govnih.gov While it was found to be slightly less active than cefoxitin against certain species like Bacteroides thetaiotaomicron, it demonstrated greater activity against Clostridium species. nih.govnih.govscispace.com Cefmetazole's stability against β-lactamases produced by anaerobes is a crucial aspect of this efficacy. nih.govgoogle.com
Antimicrobial Activity Against Extended-Spectrum β-Lactamase (ESBL)-Producing Bacteria
Cefmetazole is distinguished by its stability against hydrolysis by extended-spectrum β-lactamases (ESBLs). uantwerpen.benih.gov This stability is conferred by the 7α-methoxy group in its structure, a defining feature of cephamycins. newmicrobiologica.org As a result, cefmetazole retains antibacterial activity against many ESBL-producing bacteria, particularly E. coli, making it a candidate for carbapenem-sparing therapeutic strategies. uantwerpen.benih.gov The MIC90 of cefmetazole against ESBL-producing E. coli has been reported at 4 µg/mL. newmicrobiologica.org In Japan, the MIC range against these resistant strains is reported to be 0.5–4 µg/mL. dovepress.com Time-kill studies have confirmed that cefmetazole exhibits time-dependent bactericidal activity against ESBL-producing E. coli. researchgate.net
Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro Studies)
In vitro studies have explored the potential for synergistic activity when cefmetazole is combined with other antimicrobial agents, particularly against resistant organisms. A notable synergistic effect was observed when cefmetazole was combined with fosfomycin (B1673569) against methicillin- and cephem-resistant Staphylococcus aureus (MRSA). nih.gov In a checkerboard titration assay, this combination resulted in a fractional inhibitory concentration (FIC) index ranging from 0.09 to 0.75, indicating synergy. nih.gov The addition of just 1.56 µg/ml of fosfomycin enhanced the activity of cefmetazole against these MRSA strains by approximately fourfold. nih.gov Furthermore, exposing MRSA cultures to a combination of cefmetazole and fosfomycin at concentrations where neither drug was bactericidal alone resulted in a clear bactericidal action. nih.gov Synergy has also been reported in over 70% of MRSA strains when cefmetazole was combined with cefotiam, with FIC index values below 0.1. nih.gov No significant antagonistic interactions have been prominently reported in the reviewed literature.
Bactericidal vs. Bacteriostatic Mechanisms (In Vitro)
The mechanism of action for cefmetazole is definitively bactericidal. nih.govncats.io Like other β-lactam antibiotics, its lethal effect results from the inhibition of bacterial cell wall synthesis, which occurs through binding to essential penicillin-binding proteins (PBPs). ontosight.ainih.gov Studies specifically evaluating its killing kinetics against Gram-negative bacteria such as E. coli, Klebsiella sp., and Bacteroides fragilis confirmed its bactericidal nature. nih.gov Cefmetazole demonstrated a bactericidal mode of action for a significant number of strains when the exposure time exceeded six hours. nih.gov Time-kill curve analyses against ESBL-producing E. coli also showed that bacterial colony-forming units decreased in a time-dependent manner, confirming a bactericidal effect. researchgate.net Furthermore, even at sub-inhibitory concentrations, cefmetazole can disrupt the bacterial cell wall, rendering serum-resistant Gram-negative bacteria susceptible to the complement-mediated bactericidal activity of serum. jci.org
Mechanisms of Bacterial Resistance at the Molecular and Cellular Level
Role of β-Lactamase Production and Hydrolysis
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.
Cefmetazole (B193816), the parent compound of S-Methyl-cefmetazole, belongs to the cephamycin group of β-lactam antibiotics and is characterized by the presence of a 7α-methoxy group. nih.govnewmicrobiologica.org This structural feature confers a high degree of stability against hydrolysis by many common β-lactamases, including extended-spectrum β-lactamases (ESBLs). nih.govnewmicrobiologica.orgnih.govmicrorao.com ESBLs are enzymes capable of hydrolyzing third-generation cephalosporins but are typically inhibited by β-lactamase inhibitors like clavulanic acid. nih.govmicrorao.com Cefmetazole's stability to ESBLs makes it a potential alternative to carbapenems for treating infections caused by ESBL-producing Enterobacterales. nih.govnewmicrobiologica.orgjst.go.jpfrontiersin.orgasm.org
However, while stable against many ESBLs, cefmetazole can be hydrolyzed by AmpC β-lactamases. dovepress.com AmpC enzymes are typically chromosomally encoded and can be inducible in some species like Enterobacter cloacae, Klebsiella aerogenes, and Citrobacter freundii. mdpi.com Overproduction of AmpC β-lactamases can lead to resistance to cefmetazole. dovepress.com It is noteworthy that some studies have observed cefoxitin (B1668866) resistance, an indicator of AmpC production, in isolates that test negative for AmpC, suggesting other resistance mechanisms may also be at play. nih.gov
Table 1: Stability of Cefmetazole to Different β-Lactamase Classes
| β-Lactamase Class | Stability of Cefmetazole | Key References |
| Extended-Spectrum β-Lactamases (ESBLs) | Generally stable; not significantly hydrolyzed. | nih.govnewmicrobiologica.orgnih.govmicrorao.com |
| AmpC β-Lactamases | Susceptible to hydrolysis, especially when overproduced. | dovepress.commdpi.com |
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. toku-e.com β-Lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inactivating these proteins. toku-e.compatsnap.comdrugbank.com Alterations in PBPs are a significant mechanism of resistance.
A primary mechanism of resistance involves the modification of PBPs, which reduces their affinity for β-lactam antibiotics. mdpi.comnih.gov When the affinity of the PBP for the antibiotic is lowered, the drug can no longer effectively inhibit cell wall synthesis, allowing the bacterium to survive and replicate in the presence of the antibiotic. plos.org This mechanism is particularly well-documented in species like Streptococcus pneumoniae, where alterations in PBP2x, PBP2b, and PBP1a are linked to varying levels of penicillin resistance. etflin.com
Methicillin-resistant Staphylococcus aureus (MRSA) provides a classic example of PBP-mediated resistance. MRSA strains acquire the mecA gene, which encodes for a modified penicillin-binding protein known as PBP2a (or PBP2'). mdpi.comresearchgate.net PBP2a has a very low affinity for most β-lactam antibiotics, including cefmetazole. mdpi.comresearchgate.net
Despite the low affinity of PBP2a for many β-lactams, studies have shown that cefmetazole has a somewhat higher binding affinity for PBP2a compared to other cephalosporins like cefazolin (B47455), cefotetan (B131739), and cefoxitin. nih.gov This interaction with PBP2a may explain the lower minimum inhibitory concentrations (MICs) of cefmetazole observed for some MRSA strains. nih.gov Furthermore, some research indicates that cefmetazole can induce the production of PBP2' in certain MRSA strains. researchgate.netnih.gov In some MRSA strains, the presence of cefmetazole and fosfomycin (B1673569) in combination has been shown to decrease the detectable amounts of PBP2', PBP2, and PBP4, suggesting a synergistic mechanism of action. asm.org
Mutations in other PBPs, such as PBP4, have also been implicated in β-lactam resistance in S. aureus, sometimes in conjunction with mecA. biorxiv.org Overexpression of PBP4 due to promoter mutations can contribute to increased resistance levels. biorxiv.org
Table 2: Cefmetazole Interaction with Penicillin-Binding Proteins
| PBP Type | Organism | Role in Resistance | Cefmetazole Interaction | Key References |
| PBP2a (PBP2') | MRSA | Low affinity for most β-lactams. | Higher binding affinity compared to some other cephalosporins; can induce its production. | mdpi.comresearchgate.netresearchgate.netnih.govnih.gov |
| PBP4 | S. aureus | Overexpression can increase resistance. | Combined with fosfomycin, can reduce detectable levels. | asm.orgbiorxiv.org |
Efflux Pump Mechanisms and Permeability Barriers
In addition to enzymatic degradation and target site modification, bacteria can develop resistance by limiting the intracellular concentration of the antibiotic. jabonline.injabonline.in This is achieved through two main strategies: reducing the permeability of the outer membrane and actively pumping the drug out of the cell using efflux pumps. jabonline.injabonline.innih.gov
In Gram-negative bacteria, the outer membrane acts as a significant permeability barrier. nih.gov Porins are protein channels in the outer membrane that allow the passage of hydrophilic molecules like β-lactam antibiotics. dovepress.com A decrease in the expression of porin proteins, such as OmpF and OmpC in E. coli, can reduce the influx of cefmetazole into the periplasmic space, thereby contributing to resistance. dovepress.com Studies have shown that exposure of E. coli to cefmetazole can lead to decreased mRNA expression of ompF and ompC, which correlates with the acquisition of resistance. dovepress.com
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. jabonline.injabonline.inmdpi.com In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance. dovepress.com While efflux pumps are a known mechanism of resistance for many antibiotics, some studies investigating cefmetazole resistance in E. coli have found little change in the mRNA expression levels of efflux pump genes, suggesting that in those specific instances, it was not the primary mechanism of acquired resistance. dovepress.com However, in other contexts, efflux pumps like the one encoded by the baeR gene in E. coli have been associated with low-level resistance to cefmetazole. mdpi.com
In Mycobacterium tuberculosis, the deletion of resuscitation-promoting factors (RPFs) has been shown to increase the permeability of the outer membrane, leading to enhanced sensitivity to cephalosporins, including cefmetazole. asm.org This highlights the importance of the cell's permeability barrier in protecting against this class of antibiotics. asm.org
Other Molecular Mechanisms of Resistance (e.g., Target Mimicry, Compensatory Mutations)mdpi.comnih.gov
Beyond enzymatic degradation, target modification, and altered permeability, bacteria have evolved other sophisticated strategies at the molecular level to withstand the effects of antibiotics like this compound. These mechanisms include target mimicry and the acquisition of compensatory mutations, which can stabilize resistance within a bacterial population.
Target Mimicry
Target mimicry is a resistance strategy where bacteria produce a protein that structurally resembles the cellular target of an antibiotic. gardp.org This "mimic" protein functions as a decoy, binding to the antibiotic and sequestering it, thereby preventing the drug from reaching its authentic target. gardp.org This mechanism effectively reduces the intracellular concentration of the active drug available to exert its antibacterial effect.
While this strategy has been documented for other classes of antibiotics, its role in resistance to this compound and other cephalosporins is not yet well-established. For cephalosporins, whose primary targets are Penicillin-Binding Proteins (PBPs), a hypothetical target mimicry mechanism would involve the production of a protein that mimics the structure of a PBP. asm.org This decoy protein would bind this compound without triggering the downstream cell lysis effects that result from the inhibition of genuine PBPs.
Examples from other antibiotic classes illustrate the principle effectively. In Mycobacterium tuberculosis, the protein MfpA mimics the structure of DNA to confer resistance to fluoroquinolones by binding to and sequestering these drugs. gardp.org Similarly, resistance to aminoglycosides can be mediated by proteins that mimic the A-site of the bacterial ribosome. gardp.org
Table 1: Examples of Target Mimicry as a Bacterial Resistance Mechanism
| Antibiotic Class | Bacterial Species | Drug Target | Mimic Protein | Mechanism of Action |
|---|---|---|---|---|
| Fluoroquinolones | Mycobacterium tuberculosis | DNA Gyrase | MfpA (Pentapeptide Repeat Protein) | MfpA mimics the structure of DNA, binding to fluoroquinolones and preventing them from inhibiting DNA gyrase. gardp.org |
| Aminoglycosides | Various | Ribosomal A-Site | Ribosome-mimicking proteins | Proteins mimic the A-site of the 16S rRNA, binding to aminoglycosides and preventing them from inhibiting protein synthesis. gardp.org |
| Glycopeptides | Staphylococcus aureus | Peptidoglycan precursors (D-Ala-D-Ala) | Not a protein mimic, but an overproduction of D-Ala-D-Ala targets in the cell wall can trap vancomycin (B549263), preventing it from reaching its site of action for cell wall synthesis. | Increased D-Ala-D-Ala termini in the outer cell wall act as decoys, binding vancomycin and blocking its penetration to deeper layers where cell wall synthesis occurs. |
Compensatory Mutations
The acquisition of antibiotic resistance often comes at a biological price for the bacterium. nih.govplos.org Primary resistance mutations—such as those altering a drug target or reducing drug uptake—can disrupt normal cellular functions, frequently leading to a reduction in physiological fitness, such as a slower growth rate, in an environment without the antibiotic. nih.govplos.org This "fitness cost" can make resistant strains less competitive than their susceptible counterparts. nih.gov
In the context of resistance to cephalosporins, fitness costs can arise from several mechanisms:
Altered PBPs: Mutations that reduce the binding affinity of PBPs for β-lactams can also impair their efficiency in peptidoglycan synthesis.
Porin Loss: In Gram-negative bacteria, mutations that lead to the loss or modification of outer membrane porins (e.g., OmpF, OmpC) can reduce cephalosporin (B10832234) entry but may also hinder the uptake of essential nutrients, slowing growth.
Efflux Pump Upregulation: Overexpression of efflux pumps to expel antibiotics is an energy-intensive process that can divert resources from essential metabolic functions.
Subsequent compensatory mutations can occur in different genes to counteract these specific fitness costs. For instance, mutations in RNA polymerase subunits (rpoB, rpoC) have been shown to compensate for the costs of resistance in various bacteria, including MRSA. uit.no These mutations can fine-tune the transcription of numerous genes, including the resistance determinant itself (e.g., mecA), to balance resistance levels with metabolic efficiency. uit.no Other studies have identified compensatory mutations in genes related to cell membrane function and metabolism, which help restore fitness lost due to primary resistance mechanisms. researchgate.netplos.org
Table 2: Research Findings on Compensatory Mutations in β-Lactam Resistance
| Bacterial Species | Primary Resistance Mechanism (and associated cost) | Compensatory Mutation(s) | Effect of Compensation |
|---|---|---|---|
| Staphylococcus aureus | Acquisition of mecA (PBP2a), leading to methicillin (B1676495) resistance but also causing physiological stress and altered cell wall synthesis. | Mutations in RNA polymerase subunits (rpoB, rpoC). uit.no | Restores fitness by altering global gene transcription, including fine-tuning of mecA expression and metabolic pathways. uit.no |
| Escherichia coli | Mutations in efflux regulatory genes (e.g., marR, acrR) leading to ciprofloxacin (B1669076) resistance and overexpression of efflux pumps (fitness cost). | Mutations in RNA polymerase sigma factor (rpoS). plos.org | Reduces efflux pump expression back towards wild-type levels, restoring fitness in the absence of the antibiotic. plos.org |
| Haemophilus influenzae | Mutations in ftsI (encodes PBP3) conferring resistance to ampicillin (B1664943) and cefotaxime (B1668864) (associated with a growth deficit). | Not fully elucidated, but evolved lineages showed improved growth over time while maintaining resistance. | Partial or full restoration of bacterial fitness (growth rate) in antibiotic-free conditions. |
| Escherichia coli | Mutations in the frd operon, which upregulates ampC β-lactamase expression, leading to amoxicillin (B794) resistance. | Mutations in the sigma factor gene rpoD. | Likely helps to rebalance (B12800153) the cell's transcriptional network to accommodate the changes brought on by the primary resistance mutation. |
Metabolic Pathways and Degradation Studies Non Clinical
In Vitro Enzymatic Biotransformation of S-Methyl-cefmetazole
Detailed studies on the specific in vitro enzymatic biotransformation of this compound are not extensively documented in publicly available research. However, insights can be drawn from its parent compound, cefmetazole (B193816). Studies on cefmetazole indicate that it undergoes minimal metabolism. drugbank.com In research involving cynomolgus monkeys, 93-97% of a cefmetazole dose was detected as the unchanged drug in urine, with thin-layer chromatography of plasma extracts showing only a single spot corresponding to the parent compound. jst.go.jp This suggests that significant enzymatic alteration is not a primary route of elimination for cefmetazole, and a similar profile is anticipated for its S-methyl analog.
The defining structural feature of cephamycins like cefmetazole is the 7α-methoxy group, which provides significant stability against hydrolysis by many bacterial β-lactamases. psu.edu this compound possesses a 7α-methylsulfanyl group, which is structurally similar and expected to confer comparable resistance to enzymatic degradation by these enzymes. vulcanchem.com
The most significant metabolic event associated with cefmetazole and other related cephalosporins is the cleavage of the side chain at the 3-position, which releases 1-N-methyl-5-thiotetrazole (NMTT). nih.govresearchgate.net As this compound shares this identical side chain, NMTT is its primary expected cleavage product.
| Cephalosporin (B10832234) | NMTT in Administered Dose (mg) | NMTT Recovered in Urine (mg) | Apparent In Vivo NMTT Production (mg) |
|---|---|---|---|
| Cefmetazole | 17.4 +/- 1.06 | 25.2 +/- 5.95 | 7.8 |
| Cefotetan (B131739) | 14.4 +/- 0.87 | 38.3 +/- 6.98 | 23.9 |
| Cefoperazone | 6.06 +/- 0.46 | 137.0 +/- 37.1 | 130.94 |
Specific enzymes responsible for the metabolism of this compound have not been characterized. For the parent compound cefmetazole, metabolism is not considered a significant pathway. drugbank.comjst.go.jp The biotransformation of many drugs, including other antibiotics, often involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, catalyzed by enzymes such as the cytochrome P450 (CYP) family and various transferases. drugbank.comacs.org
However, for cephamycins, the key enzymatic interaction of concern is with β-lactamases produced by bacteria, which are enzymes of resistance rather than metabolism. The 7α-methoxy group of cefmetazole (and by extension, the 7α-methylsulfanyl group of this compound) provides steric hindrance that protects the core β-lactam ring from being hydrolyzed by these enzymes. psu.edudrgermophile.com
Chemical Stability and Degradation Pathways
The chemical stability of this compound can be inferred from studies on cefmetazole sodium, which is known to be unstable under certain conditions. researchgate.net The substitution of cefmetazole's 7α-methoxy group with a methylsulfanyl group in this compound represents a significant change to the molecule's electronic properties, which could potentially affect its stability and reactivity. vulcanchem.com
This compound is itself recognized as a process impurity and potential degradation product in cefmetazole preparations. vulcanchem.comintlab.org Stability-indicating HPLC methods have been used to separate cefmetazole from its related substances and degradation products formed under stress conditions. researchgate.net While not all degradation products have been fully characterized in all studies, some known impurities of cefmetazole provide insight into potential degradation pathways.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Note |
|---|---|---|---|
| Cefmetazole | C₁₅H₁₇N₇O₅S₃ | 471.53 | Parent Compound. pharmaffiliates.com |
| This compound | C₁₅H₁₇N₇O₄S₄ | 487.60 | Impurity of Cefmetazole. pharmaffiliates.com |
| Cefmetazole Lactone | C₁₃H₁₃N₃O₅S₂ | 355.39 | Impurity, likely from intramolecular reaction. pharmaffiliates.com |
| Cefmetazole Ditetrazole | C₁₅H₁₈N₁₀O₅S₃ | 514.56 | Impurity. pharmaffiliates.com |
The primary degradation pathway for all cephalosporins involves the hydrolytic cleavage of the four-membered β-lactam ring, which renders the molecule inactive.
Studies on cefmetazole sodium reveal several factors that impact its chemical stability. These findings provide a strong basis for understanding the stability profile of this compound.
pH: Cefmetazole sodium is relatively stable in solutions with a pH between 5 and 9. researchgate.net In admixture studies, the pH of cefmetazole solutions tended to decrease over time, indicating the formation of acidic degradants. nih.govijpc.com
Temperature: The degradation rate of cefmetazole increases with rising temperature. researchgate.net Admixtures are significantly more stable when refrigerated at 5°C (stable for 28 days) compared to room temperature at 25°C (stable for 2 days). ijpc.com
Light and Moisture: Cefmetazole sodium is unstable when exposed to light and moisture, and should be stored in dark, dry conditions. researchgate.net
Ionic Strength: The rate of degradation has been shown to increase with higher ionic strengths in solution. researchgate.net
The degradation of cefmetazole at different temperatures and under various illumination conditions has been shown to follow first-order kinetics. researchgate.net
| Factor | Effect on Stability | Source |
|---|---|---|
| High Temperature | Decreases stability | researchgate.net |
| Light Exposure | Decreases stability | researchgate.net |
| High Humidity/Moisture | Decreases stability | researchgate.net |
| pH | Relatively stable between pH 5-9 | researchgate.net |
| Increased Ionic Strength | Decreases stability | researchgate.net |
Comparative Metabolic Profiles with Parent Cefmetazole and Other Cephamycins
The metabolic profile of this compound is best understood in comparison to its parent, cefmetazole, and other cephamycins. As cephamycins, these compounds are structurally related to cephalosporins but are produced by actinomycetes and are characterized by a 7α-methoxy group (or in this case, a 7α-methylsulfanyl group). vulcanchem.comasm.org
When compared with other cephamycins like cefotetan and cefoxitin (B1668866), the most significant metabolic aspect is the release of the NMTT side chain. Studies show that the in vivo release of NMTT is highly dependent on the parent drug's pharmacokinetic properties, particularly its route of elimination. researchgate.net Cefmetazole is primarily excreted via the kidneys. researchgate.net This contrasts with a cephalosporin like cefoperazone, which undergoes extensive biliary excretion and is associated with a much greater in vivo release of NMTT. researchgate.net Given that this compound is a close analog of cefmetazole, it is reasonable to predict a similar predominantly renal excretion pathway and consequently, a lower in vivo production of NMTT compared to cephalosporins with high biliary clearance.
Advanced Analytical Method Development for Research Applications
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. For S-Methyl-cefmetazole, specific HPLC methods have been developed to address different analytical challenges, from purity assessment to the detection of polymeric impurities.
Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of cefmetazole (B193816) and its related substances, including this compound. These methods are essential for determining the purity of the active substance and for detecting and quantifying any impurities.
The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which allows for the effective separation of cephalosporins from their more polar or nonpolar impurities. nih.gov
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). uspbpep.comajol.info The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. For instance, a mobile phase composed of a 0.05mol/L ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and methanol (80:20) has been successfully used. researchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve a good resolution of all related substances in a single run. researchgate.net
Detection is commonly performed using a UV spectrophotometer. The wavelength is selected based on the UV absorption maximum of the analyte. For cefmetazole and its derivatives, detection wavelengths are often set around 254 nm or 214 nm to ensure high sensitivity. uspbpep.comnih.gov Method validation according to ICH guidelines confirms the linearity, precision, accuracy, and robustness of the developed method. ajol.info
Table 1: Example RP-HPLC Parameters for Cefmetazole Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | A: 1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) | researchgate.net |
| Flow Rate | 0.8 - 2.0 mL/min | uspbpep.comresearchgate.net |
| Detection | UV at 214 nm or 254 nm | uspbpep.comnih.gov |
| Injection Volume | 10 µL | uspbpep.com |
During production, storage, or even use, β-lactam antibiotics like cefmetazole can form polymerized impurities. nih.govfrontiersin.org These high-molecular-weight forms (HMW) are a significant concern and require specialized analytical techniques for their detection and quantification. chromatographyonline.comchromatographyonline.com Size-Exclusion Chromatography (SEC), also known as gel filtration, is the primary method for separating molecules based on their hydrodynamic size in solution. wikipedia.org
In SEC, a column is packed with porous particles that act as a molecular sieve. cytivalifesciences.comtosohbioscience.com Larger molecules, such as polymerized impurities, are excluded from the pores and thus travel through the column more quickly, eluting first. wikipedia.orgtosohbioscience.com Smaller molecules, like the monomeric drug, can enter the pores, leading to a longer retention time. wikipedia.org
For the analysis of polymerized impurities in cefmetazole sodium, high-performance size-exclusion chromatography (HPSEC) methods have been developed. A study utilized a TSK-gel G2000SWxl column to replace the classical Sephadex G-10 gel, leading to more effective separation and detection of these impurities. nih.gov This technique is crucial for quality control, as it directly addresses the presence of potentially immunogenic aggregates. chromatographyonline.comtosohbioscience.com The separation is typically performed isocratically, using a single buffer as the mobile phase. cytivalifesciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both the structural elucidation of unknown compounds and the highly sensitive quantification of analytes in complex mixtures. chromatographyonline.com
LC-MS/MS is indispensable for identifying and characterizing process-related impurities and degradation products of this compound. chromatographyonline.com After separation by HPLC, the eluent is introduced into the mass spectrometer. The instrument provides mass-to-charge ratio (m/z) information for the parent ions of the analytes. researchgate.net
Through tandem mass spectrometry (MS/MS or MSⁿ), these parent ions are fragmented, and the resulting product ion spectra provide detailed structural information, acting as a "fingerprint" for the molecule. researchgate.net By analyzing these fragmentation patterns, the structures of unknown impurities can be deduced.
Research on cefmetazole sodium has successfully used LC-MS/MS to identify numerous unknown impurities. nih.gov In one study, an ODS column was used for separation with a gradient elution of formic acid and acetonitrile. researchgate.net The eluent was split, with a portion going to a photodiode array (PDA) detector and the rest to the tandem mass spectrometer. This approach allowed for the determination and elucidation of the PDA, parent ion, and product ion spectra for eight related substances. researchgate.net Another study identified fourteen unknown impurities, nine of which were polymerized, based on MSⁿ data. nih.gov
For quantitative analysis, particularly at low concentrations in complex biological or environmental matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. nih.govnih.gov The technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This specificity minimizes interference from matrix components. scienceopen.com
A selective and sensitive LC-MS/MS method was developed for the determination of trace amounts of cefmetazole in manufacturing environments. nih.gov This method demonstrated linearity over a concentration range of 0.20 to 3.20 ng/mL, with detection limits as low as 10 pg/mL for cefmetazole. nih.gov The accuracy and precision of such methods are typically high, with mean recoveries often approaching 100% and relative standard deviations (R.S.D.) below 6%. nih.gov
Developing a robust quantitative LC-MS/MS method requires careful consideration of potential analyte instability in the matrix and optimization of sample collection, processing, and storage procedures. nih.gov The challenges in analyzing compounds in biological matrices often relate to the polarity differences between the drug and its metabolites, requiring sophisticated sample pre-treatment and chromatographic conditions. nih.gov
Table 2: Performance of a Quantitative LC-MS/MS Method for Cefmetazole
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 0.20 - 3.20 ng/mL | nih.gov |
| Limit of Detection (LOD) | 10 pg/mL | nih.gov |
| Mean Recovery (Glass Plate) | 99.1% | nih.gov |
| R.S.D. (Glass Plate) | 5.58% | nih.gov |
| Mean Recovery (Silica Filter) | 100.7% | nih.gov |
| R.S.D. (Silica Filter) | 4.50% | nih.gov |
Spectrophotometric and Other Chromatographic Techniques for Research
While HPLC and LC-MS/MS are the predominant techniques, other methods can be valuable in specific research contexts.
Spectrophotometric methods offer a simpler and more accessible approach for quantification, provided the sample matrix is not overly complex. These methods are based on measuring the absorbance of light by the analyte at a specific wavelength. nih.govekb.eg For cephalosporins, UV-Vis spectrophotometry can be used, often involving a chemical reaction to produce a colored product that can be measured in the visible range. For example, methods have been developed based on diazotization followed by coupling with a chromogenic agent to form a colored azo dye. researchgate.net While specific methods for this compound are not extensively detailed, the principles are applicable, leveraging the inherent chromophores in the molecule or through derivatization.
Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for the determination of purity and related substances. HPTLC offers advantages such as high sample throughput and low solvent consumption. researchgate.net
Method Validation for Research Applications (Specificity, Linearity, Precision)
The validation of an analytical method is crucial to ensure that the data generated during research applications is reliable, reproducible, and accurate. For the quantitative analysis of this compound, a high-performance liquid chromatography (HPLC) method is often employed. The validation of this method involves establishing its specificity, linearity, and precision to ensure it is suitable for its intended purpose.
Specificity
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euglobalresearchonline.net In the context of this compound analysis, this is typically demonstrated by ensuring that the peak for this compound is well-resolved from any other peaks in the chromatogram.
To assess specificity, a solution of this compound is analyzed, along with a blank (mobile phase) and a placebo solution (a mixture of all formulation components except this compound). The resulting chromatograms are compared to ensure that there are no interfering peaks at the retention time of this compound.
Detailed Research Findings:
In a typical validation, the chromatogram of the this compound standard solution would show a single, sharp peak at a specific retention time. The chromatograms of the blank and placebo solutions should not show any significant peaks at or near this retention time, demonstrating that the method is specific for this compound.
| Sample | Retention Time of this compound (minutes) | Interference Observed |
|---|---|---|
| Blank (Mobile Phase) | Not Applicable | No Peak Observed |
| Placebo Solution | Not Applicable | No Interfering Peak at Analyte Retention Time |
| This compound Standard | 4.5 | Not Applicable |
Linearity
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is a critical parameter for the accurate quantification of this compound in research samples.
The linearity of the method is typically evaluated by preparing a series of standard solutions of this compound at different concentrations. These solutions are then analyzed, and a calibration curve is constructed by plotting the peak area response against the corresponding concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0.
Detailed Research Findings:
For a research application, the linearity of an HPLC method for this compound would be established over a concentration range relevant to the expected sample concentrations. For instance, a typical range might be 10 µg/mL to 150 µg/mL. The analysis of five to six concentration levels within this range would be used to construct the calibration curve.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1503456 |
| 150 | 2255678 |
The statistical analysis of this data would typically yield a regression equation (e.g., y = 15000x + 1234) and a correlation coefficient (r²) greater than or equal to 0.999, indicating a strong linear relationship between concentration and response.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is typically determined by analyzing multiple replicates (e.g., six) of the same sample on the same day.
Intermediate Precision (Inter-day Precision): This evaluates the precision of the method when the analysis is performed by different analysts, on different days, or with different equipment within the same laboratory.
Detailed Research Findings:
For the validation of an analytical method for this compound, precision would be assessed by preparing a standard solution at a known concentration and analyzing it multiple times. The acceptance criterion for precision is typically an RSD of not more than 2.0%.
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
|---|---|---|
| Replicate | Day 1 - Analyst 1 | Day 2 - Analyst 2 |
| 1 | 100.2 | 99.8 |
| 2 | 99.5 | 100.5 |
| 3 | 100.8 | 99.2 |
| 4 | 99.9 | 100.1 |
| 5 | 100.5 | 100.9 |
| 6 | 99.7 | 99.5 |
| Mean | 100.1 | 100.0 |
| Standard Deviation | 0.49 | 0.63 |
| RSD (%) | 0.49% | 0.63% |
The results in the illustrative table above show that the RSD for both repeatability and intermediate precision is well below the typical acceptance limit of 2.0%, indicating that the analytical method is precise.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a ligand with a target protein at the atomic level.
Penicillin-Binding Proteins (PBPs) are the primary targets of β-lactam antibiotics. nih.gov These enzymes are essential for the synthesis of the bacterial cell wall, and their inhibition by β-lactams leads to cell death. nih.govbiorxiv.org The parent compound, cefmetazole (B193816), has demonstrated a high binding affinity for PBP2', a specific PBP found in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Molecular docking simulations are used to predict the binding pose of S-Methyl-cefmetazole within the active site of various PBPs (e.g., PBP2a, PBP2b, PBP2x). rsc.org These simulations model the crucial step of covalent bond formation, where a highly reactive serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. biorxiv.org Docking studies would predict a similar covalent mechanism for this compound, while also mapping the non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—between the molecule's side chains and protein residues. These interactions are critical for the initial recognition and stabilization of the drug-enzyme complex, ultimately determining the binding affinity and inhibitory potency. biorxiv.org
The production of β-lactamase enzymes is a major mechanism of bacterial resistance to β-lactam antibiotics. bsac.org.uk These enzymes hydrolyze the β-lactam ring, inactivating the drug. Cephamycins, the class to which cefmetazole and this compound belong, are characterized by a substituent at the 7α-position (methoxy for cefmetazole, methylsulfanyl for this compound), which provides steric hindrance that confers stability against hydrolysis by many common β-lactamases. benchchem.comwikipedia.org
Molecular docking and dynamics simulations can model the interaction of this compound with various classes of β-lactamases, including metallo-β-lactamases like NDM-1. ljmu.ac.ukresearchgate.net Such simulations help predict whether the compound will be a substrate (hydrolyzed), an inhibitor, or will not bind at all. biorxiv.org These studies are crucial for predicting the spectrum of activity of this compound against resistant bacterial strains.
Beyond β-lactamases, computational studies can explore potential off-target interactions. For example, cefmetazole was identified as a covalent inhibitor of the Escherichia coli serine protease ClpP. semanticscholar.org Molecular docking suggested a binding mode where cefmetazole forms a covalent bond with the active site Ser97. semanticscholar.org Similar in silico screening of this compound against a panel of human and bacterial enzymes could predict potential secondary targets or mechanisms of action.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solution, mimicking physiological conditions. mdpi.com These simulations track the movements and interactions of the drug and surrounding solvent molecules over time, offering insights that static models cannot. frontiersin.org
For this compound, an MD simulation in an aqueous environment would reveal its conformational dynamics, showing how it flexes and adopts different shapes. benchchem.com Based on simulations of cefmetazole, it is expected that the cephem nucleus would remain relatively rigid while the side chains exhibit considerable flexibility. benchchem.com These simulations also map the hydration shell around the molecule, identifying how water molecules interact with polar functional groups like the carboxylic acid, amide carbonyls, and the nitrogen atoms of the tetrazole ring. benchchem.com Understanding these solvent interactions is key to comprehending the molecule's solubility and the energetic cost of desolvation upon binding to a protein target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wiley-vch.de These models are built on the premise that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. wiley-vch.de
While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the methodology for creating such models for cephalosporins and other β-lactam antibiotics is well-established. researchgate.net The development of a predictive QSAR model for the antimicrobial activity of this compound and its analogues would involve correlating their structural or physicochemical descriptors with their observed antibacterial efficacy, such as the Minimum Inhibitory Concentration (MIC).
The process typically begins with the calculation of a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. researchgate.netmdpi.com For cephalosporins, descriptors such as the eccentric connectivity index, topological polar surface area (TPSA), and fragment complexity have been shown to be relevant for their inhibitory action on transpeptidase, the target enzyme. researchgate.net
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then employed to build the QSAR model. researchgate.netresearchgate.net For instance, an MLR-based QSAR model for cephalosporin (B10832234) derivatives showed a high predictive efficiency (over 90%), indicating that descriptors like the eccentric connectivity index and TPSA are positively correlated with enhanced inhibitory action. researchgate.net Similarly, tree-based classification models have been used to predict antibacterial activity against Escherichia coli, demonstrating the utility of QSAR in identifying new potential antibiotic candidates from large databases. ceu.es
A predictive model for this compound would likely highlight the importance of its core cephem nucleus, the β-lactam ring, and the specific side chains at positions C-3 and C-7, including the defining S-methyl group at C-7 which distinguishes it from cefmetazole. vulcanchem.com The model could then be used to predict the antimicrobial activity of hypothetical new analogues, prioritizing the synthesis and testing of the most promising candidates.
Table 1: Examples of QSAR Models in Antibacterial Research
| Model Type | Organism/Target | Key Descriptors Used | Purpose | Reference |
| Multiple Linear Regression (MLR) | Transpeptidase (Cephalosporins) | Eccentric Connectivity Index, Topological Polar Surface Area, Fragment Complexity | Predict inhibitory action of cephalosporin derivatives. | researchgate.net |
| Tree-based Classification (LDA) | Escherichia coli | Topological indexes (Nclass, Numhba) | Screen drug databases for repurposed antibacterial candidates. | ceu.es |
| Artificial Neural Network (ANN) | General Antibacterial Activity | 'Inductive' QSAR descriptors (based on electronegativity and covalent radii) | Discriminate between compounds with and without antibacterial activity. | researchgate.netmdpi.com |
| Partial Least Squares (PLS) | Methicillin-resistant Staphylococcus aureus (MRSA) | Formal Charge, Hydrophobic Volume, Hydrogen-bonding parameters | Predict anti-MRSA activity of prenylated (iso)flavonoids. | nih.gov |
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, which in turn trigger (or block) its biological response. nih.gov Pharmacophore modeling helps to identify the key chemical moieties responsible for a drug's activity. nih.gov
For cephalosporin antibiotics, including this compound, the primary mechanism of action is the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). nih.gov A pharmacophore model for this class of antibiotics would define the essential three-dimensional arrangement of functional groups required for binding to the PBP active site.
Based on studies of other cephalosporins, a shared-feature pharmacophore model can be generated. nih.gov These models typically highlight several key interaction patterns. nih.govwustl.edu The essential features for cephalosporin activity generally include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the β-lactam ring is a critical HBA. Other acceptors can be found in the side chains.
Hydrogen Bond Donors (HBD): The amide N-H group in the C-7 side chain often acts as an HBD.
Negative Ionizable (NI) Area: The carboxylate group at C-4 is crucial for binding to the positively charged residues in the PBP active site and is a key negatively ionizable feature.
Hydrophobic (H) Groups: Hydrophobic pockets in the PBP active site accommodate hydrophobic moieties in the antibiotic's side chains.
Aromatic Rings (AR): Aromatic or heteroaromatic rings, such as the N-methyltetrazole ring in this compound, often contribute to binding through π-π stacking or hydrophobic interactions.
In this compound, the N(1)-methyltetrazol-5-ylthiomethyl group at position C-3 and the {[(cyanomethyl)sulfanyl]acetyl}amino and methylthio groups at C-7 would be analyzed to fit such a pharmacophore model. vulcanchem.com Identifying these essential features allows for virtual screening of compound libraries to find new molecules that match the pharmacophore and thus may possess similar antibacterial activity. nih.gov
Table 2: Likely Pharmacophoric Features of this compound based on Cephalosporin Models
| Pharmacophore Feature | Description | Corresponding Moiety in this compound | Reference |
| Hydrogen Bond Acceptor (HBA) | Electron-rich atom that can accept a hydrogen bond. | Carbonyl oxygens (β-lactam, amide), Nitrogen atoms (tetrazole ring), Cyano group nitrogen. | nih.govwustl.edu |
| Hydrogen Bond Donor (HBD) | Electropositive hydrogen atom attached to an electronegative atom. | Amide N-H at the C-7 side chain. | nih.govwustl.edu |
| Negative Ionizable (NI) | Group that is negatively charged at physiological pH. | Carboxylic acid group at C-2 of the cephem nucleus. | nih.gov |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | 1-methyl-1H-tetrazole ring at the C-3 side chain. | nih.govwustl.edu |
| Hydrophobic Feature (H) | Nonpolar group that can engage in hydrophobic interactions. | Methyl groups (on tetrazole and at C-7), Methylene groups. | nih.govwustl.edu |
De Novo Design of this compound Analogues through Computational Approaches
De novo drug design involves the computational creation of novel molecular structures from scratch that are predicted to have desired biological activities. ijpsonline.com This approach, guided by the three-dimensional structure of the biological target or a pharmacophore model, can explore a vast chemical space to generate innovative molecular scaffolds. ijpsonline.comarxiv.org
The design of novel this compound analogues would begin with the established structural information of the parent molecule and its target, the penicillin-binding protein. There are two primary strategies for de novo design:
Structure-Based De Novo Design: This method uses the 3D structure of the PBP active site. Algorithms can place small molecular fragments (e.g., carbonyl, amino, methyl groups) into favorable positions within the binding pocket and then connect them to form a complete molecule. ijpsonline.com An "inside-out" approach might start with a seed atom or fragment within the active site and computationally "grow" a molecule that fits the site's steric and electronic constraints. ijpsonline.com The goal is to design a molecule that maximizes favorable interactions (hydrogen bonds, hydrophobic contacts) with the protein, potentially leading to higher binding affinity and efficacy than the original compound.
Ligand-Based De Novo Design: When a high-resolution structure of the target is unavailable, a pharmacophore model derived from this compound and other active cephalosporins serves as a template. nih.gov Design algorithms then assemble new molecules whose functional groups match the pharmacophore features in the correct 3D orientation. ijpsonline.com
Recent advances have incorporated deep learning and reinforcement learning models into the de novo design process. arxiv.orgnih.gov These models can learn the rules of chemical stability and drug-likeness from large databases of known molecules and then generate novel structures optimized for specific properties, such as high predicted binding affinity for a PBP, while maintaining favorable pharmacokinetic profiles. arxiv.org By applying these computational methods, researchers can design novel analogues of this compound with modifications to its side chains or even the core cephem scaffold, aiming to enhance antimicrobial potency or overcome mechanisms of bacterial resistance.
Future Research Directions in S Methyl Cefmetazole Chemistry and Biology
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Key areas of exploration in green chemistry for cephalosporin (B10832234) synthesis include:
Use of Greener Solvents: Replacing traditional hazardous organic solvents with water, supercritical CO2, or bio-based solvents. jocpr.com
Catalysis: Developing more efficient and selective catalysts to minimize waste and energy consumption. jocpr.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. jocpr.com
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals. jocpr.com
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy usage. mdpi.com
These approaches not to only address environmental concerns but also have the potential to improve the economic viability of manufacturing S-Methyl-cefmetazole and related compounds. jocpr.com
Deeper Mechanistic Insights into PBP and ClpP Interactions
Penicillin-Binding Proteins (PBPs):
This compound, like other β-lactam antibiotics, exerts its primary antibacterial effect by inhibiting bacterial cell wall synthesis through binding to Penicillin-Binding Proteins (PBPs). toku-e.comnih.govetflin.com These enzymes are crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. toku-e.com Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis. toku-e.com
Future research will focus on elucidating the precise molecular interactions between this compound and various PBPs. Studies have shown that cefmetazole (B193816) has a notable affinity for PBP1, PBP2, and PBP3 of methicillin-resistant Staphylococcus aureus (MRSA) and a greater affinity for PBP2' (PBP2a) than some other cephalosporins, which may contribute to its activity against MRSA. nih.gov Understanding the structural basis for these interactions at an atomic level can inform the design of more potent and selective inhibitors.
Caseinolytic protease P (ClpP):
Recent studies have identified the caseinolytic protease P (ClpP) as a novel intracellular target for cefmetazole. semanticscholar.orgresearchgate.net ClpP is a highly conserved serine protease essential for protein homeostasis in bacteria. researchgate.netnih.gov Inhibition of ClpP can lead to the accumulation of misfolded proteins and ultimately, bacterial cell death. nih.gov
Research has shown that cefmetazole can covalently bind to and inhibit E. coli ClpP. semanticscholar.org Molecular docking studies suggest a potential dual covalent binding to Ser97 and Thr168 of ClpP. semanticscholar.org Further investigation into the mechanism of ClpP inhibition by this compound is a promising avenue for future research. A deeper understanding of this interaction could lead to the development of antibiotics with a novel mechanism of action, potentially overcoming existing resistance mechanisms. nih.gov
Design of Next-Generation Analogues with Improved Activity Against Resistant Strains
The emergence of antibiotic resistance is a major global health threat. nih.govmdpi-res.com A key area of future research is the rational design of next-generation this compound analogues with enhanced activity against resistant bacterial strains, including those producing extended-spectrum β-lactamases (ESBLs). researchgate.net
Strategies for designing improved analogues include:
Structural Modifications: Introducing modifications to the core cephem nucleus or the side chains to enhance stability against β-lactamases and increase affinity for target proteins. The 7-α-methoxy group of cephamycins like cefmetazole provides steric hindrance that contributes to their stability against ESBLs. researchgate.net
Targeting Resistant Mechanisms: Designing molecules that can evade or overcome specific resistance mechanisms, such as efflux pumps or alterations in PBP structure.
Hybrid Molecules: Creating hybrid compounds that combine the structural features of this compound with other antibacterial agents to achieve synergistic effects.
Computational methods, including molecular modeling and docking studies, will be instrumental in predicting the binding affinities and potential efficacy of new analogues before their synthesis, thereby accelerating the discovery process.
Comprehensive Analysis of Metabolic and Degradation Pathways
A thorough understanding of the metabolic fate and degradation of this compound is crucial for its development and potential clinical use. Future research in this area will involve:
Metabolic Pathway Elucidation: Identifying the specific metabolic transformations that this compound undergoes in biological systems. This includes identifying the enzymes involved and the structures of the resulting metabolites. zevra.com Like its parent compound cefmetazole, the N-methylthiotetrazole (NMTT) side chain may be released upon metabolism. derpharmachemica.comwikipedia.org
Degradation Studies: Investigating the stability of this compound under various conditions, such as different pH levels, temperatures, and in the presence of light. researchgate.net Studies on cefmetazole sodium have shown that it is unstable when exposed to heat, moisture, and light. researchgate.net
Identification of Degradation Products: Characterizing the chemical structures of degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net This is essential for understanding potential toxicity and for quality control purposes.
This knowledge will aid in optimizing formulation, storage conditions, and understanding the compound's in vivo behavior.
Application of Advanced Spectroscopic Techniques for Structural and Dynamic Studies
Advanced spectroscopic techniques are powerful tools for gaining detailed insights into the structure, conformation, and dynamics of this compound. Future applications in this area include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing multi-dimensional NMR techniques to determine the precise three-dimensional structure of this compound in solution and to study its interactions with target proteins like PBPs and ClpP.
Mass Spectrometry (MS): Employing high-resolution mass spectrometry and tandem MS (MS/MS) for accurate mass determination, structural elucidation of analogues and metabolites, and identification of impurities. researchgate.netvulcanchem.com
Infrared (IR) and Raman Spectroscopy: Using these vibrational spectroscopy techniques to probe the functional groups and molecular vibrations within this compound. vulcanchem.combenchchem.com Raman spectroscopy, in particular, can be used in techniques like Fast Raman-Assisted Antibiotic Susceptibility Testing (FRAST). acs.org
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its complexes with target proteins to visualize binding interactions at the atomic level. benchchem.com
Molecular Dynamics (MD) Simulations: Complementing experimental data with computational simulations to study the conformational dynamics and solvent interactions of this compound in a physiological environment. benchchem.com
These techniques will provide a comprehensive understanding of the structure-activity relationships of this compound and guide the design of improved derivatives.
Leveraging Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, including research on this compound. mednexus.orgmdpi.comnih.gov
Potential applications of AI and ML in this field include:
De Novo Drug Design: Using generative models to design novel this compound analogues with desired properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. mdpi.comfrontiersin.org
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new analogues, thereby reducing the need for extensive experimental screening. mednexus.orgfrontiersin.org
Synthesis Pathway Optimization: Employing AI algorithms to identify and optimize synthetic routes for this compound and its derivatives, making the process more efficient and cost-effective. preprints.org
Analysis of Biological Data: Using AI to analyze large datasets from genomic, proteomic, and metabolomic studies to identify new drug targets and biomarkers related to this compound's mechanism of action and resistance.
By integrating AI and ML into the research pipeline, scientists can accelerate the pace of discovery and development of next-generation antibiotics based on the this compound scaffold. mit.edu
Q & A
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
